Papaveroxidine
Description
Papaveroxidine is a modified phthalideisoquinoline alkaloid first isolated from Papaver pseudo-orientale (Papaveraceae), a plant species native to Turkey . Discovered in 1988, its chemical structure was elucidated through spectroscopic methods, including infrared (IR), nuclear magnetic resonance (NMR), and mass spectrometry (MS). The compound has the molecular formula C₂₄H₂₉NO₉ (molecular weight: 475.49 g/mol) and features a phthalideisoquinoline backbone with distinct functional groups: an ethyl acetate moiety at the C-13 position and a methoxy group at C-8 . This structural complexity distinguishes it from simpler isoquinoline alkaloids. This compound was identified as part of a triad of related compounds (alcohol, aldehyde, and carboxylic acid derivatives) in the plant, with its ethyl ester form confirming its role as the carboxylic acid derivative in this series .
Properties
CAS No. |
116988-08-0 |
|---|---|
Molecular Formula |
C24H27NO9 |
Molecular Weight |
473.5 g/mol |
IUPAC Name |
6-[(S)-acetyloxy-[(5R)-4-methoxy-6-methyl-7,8-dihydro-5H-[1,3]dioxolo[4,5-g]isoquinolin-5-yl]methyl]-2,3-dimethoxybenzoic acid |
InChI |
InChI=1S/C24H27NO9/c1-12(26)34-20(14-6-7-15(29-3)21(30-4)18(14)24(27)28)19-17-13(8-9-25(19)2)10-16-22(23(17)31-5)33-11-32-16/h6-7,10,19-20H,8-9,11H2,1-5H3,(H,27,28)/t19-,20+/m1/s1 |
InChI Key |
BHGUILBSZCQXQU-UXHICEINSA-N |
Isomeric SMILES |
CC(=O)O[C@H]([C@H]1C2=C(C3=C(C=C2CCN1C)OCO3)OC)C4=C(C(=C(C=C4)OC)OC)C(=O)O |
Canonical SMILES |
CC(=O)OC(C1C2=C(C3=C(C=C2CCN1C)OCO3)OC)C4=C(C(=C(C=C4)OC)OC)C(=O)O |
Origin of Product |
United States |
Chemical Reactions Analysis
Papaveroxidine, being an alkaloid, can undergo various chemical reactions such as oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Chemistry: As a model compound for studying the reactivity of phthalideisoquinoline alkaloids.
Biology: Investigated for its potential neuroactive properties and interactions with biological targets.
Mechanism of Action
The exact mechanism of action of Papaveroxidine is not fully understood. it is believed to interact with various molecular targets, including receptors and enzymes, similar to other alkaloids from the Papaver genus . These interactions can lead to various pharmacological effects, such as muscle relaxation and modulation of neurotransmitter activity .
Comparison with Similar Compounds
Table 1: Comparative Analysis of this compound and Analogous Alkaloids
| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Structural Features | Source Plant | Pharmacological Notes |
|---|---|---|---|---|---|
| This compound | C₂₄H₂₉NO₉ | 475.49 | Phthalideisoquinoline, C-8 methoxy, C-13 ethyl acetate | Papaver pseudo-orientale | Limited pharmacological data |
| Papaveroxine* | Not provided | Not provided | Likely lacks ethyl acetate; alcohol derivative in triad | Papaver pseudo-orientale | Uncharacterized bioactivity |
| (+)-Salutaridine | C₁₉H₂₁NO₄ | 327.37 | Simplified isoquinoline backbone, no ester groups | Papaver pseudo-orientale | Precursor to morphine alkaloids |
| Papaverine | C₂₀H₂₁NO₄ | 339.38 | Benzylisoquinoline, multiple methoxy groups | Papaver somniferum | Clinically used vasodilator |
Key Findings :
Structural Differentiation: this compound’s ethyl acetate group and C-8 methoxy substitution are absent in salutaridine and papaverine, making it unique among phthalideisoquinolines . Unlike papaverine—a benzylisoquinoline with vasodilatory properties—this compound’s biological activity remains unstudied, highlighting a research gap .
Biosynthetic Relationships: (+)-Salutaridine, another alkaloid from P. this compound’s esterification (via reaction with ether) indicates reactivity that could be exploited for synthetic modifications .
Pharmacological Context: Papaverine is widely used to treat vasospasm and erectile dysfunction, whereas this compound’s applications are unexplored . The ethyl acetate moiety in this compound may influence solubility and bioavailability compared to non-esterified analogs like salutaridine .
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